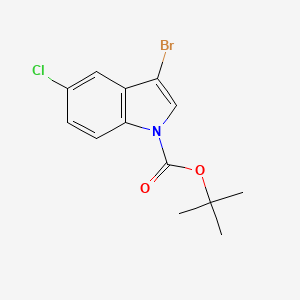

3-Bromo-5-chloro-1H-indole-1-carboxylate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of tert-butyl, bromo, and chloro substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

Mécanisme D'action

Target of Action

Tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, including Tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate, can affect various biochemical pathways. They possess diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Indole derivatives are known to have broad-spectrum biological activities .

Action Environment

Certain indole derivatives are known to be stable under inert atmosphere conditions .

Méthodes De Préparation

The synthesis of tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Analyse Des Réactions Chimiques

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.

tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the chloro substituent, making it less versatile in certain chemical reactions.

The uniqueness of tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate lies in its specific substitution pattern, which provides distinct chemical and biological properties.

Activité Biologique

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. Indole derivatives have garnered significant attention due to their ability to interact with various biological targets, leading to numerous therapeutic effects. This article explores the biological activity of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

Target Receptors

The compound acts primarily through its interaction with various receptors and enzymes. Indole derivatives are known to bind with high affinity to multiple receptor types, including serotonin receptors and other G-protein coupled receptors (GPCRs) . This binding can modulate signaling pathways that are crucial in numerous physiological processes.

Biochemical Pathways

The biological activities of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate can be attributed to several key biochemical pathways:

- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.

- Anticancer Properties : Induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

- Antimicrobial Effects : Demonstrates activity against various bacterial strains, potentially disrupting cellular processes .

Biological Activities

The compound has been studied for various biological activities, which are summarized in the following table:

Study 1: Anticancer Activity

A study investigated the effects of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate on lung adenocarcinoma A549 cells. The compound was found to significantly reduce cell viability with an IC50 value of approximately 12 µM. Mechanistic studies revealed that it induced apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacterial strains, indicating a strong potential for development as an antimicrobial agent .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-5-chloroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIWZZMFVYUBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.